

An In-depth Technical Guide to the Environmental Fate and Degradation of Nonanal

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Compound of Interest

Compound Name: Nonanal

Cat. No.: B032974

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Introduction

Nonanal, also known as pelargonaldehyde or aldehyde C-9, is a saturated fatty aldehyde naturally present in a variety of essential oils, including those from citrus fruits and roses.^{[1][2]} It is characterized by a distinct waxy, aldehydic, and citrus-like aroma, which has led to its widespread use as a fragrance ingredient in perfumes, cosmetics, and air fresheners, as well as a flavoring agent in food products.^{[3][4][5][6]} Beyond these applications, **nonanal** serves as a chemical intermediate in organic synthesis.^[3] Its presence in the environment stems from both natural emissions from vegetation and anthropogenic releases through various industrial and consumer waste streams.^[1] Understanding the environmental fate and degradation of **nonanal** is crucial for assessing its potential ecological impact. This guide provides a comprehensive technical overview of the key processes governing the persistence and transformation of **nonanal** in the environment, intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing.

Physicochemical Properties of Nonanal

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters influence its distribution between air, water, and soil, as well as its susceptibility to various degradation processes.

Property	Value	Source
Molecular Formula	C ₉ H ₁₈ O	[3]
Molecular Weight	142.24 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[2][3]
Odor	Rose-orange, floral, citrus-like	[1][2][7]
Water Solubility	96 mg/L at 25 °C (Insoluble)	[1][2]
Vapor Pressure	0.37 mm Hg at 25 °C	[1]
Henry's Law Constant	7.3 x 10 ⁻⁴ atm-cu m/mole	[1]
Octanol/Water Partition Coefficient (log K _{ow})	3.3	[1]
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc})	40 (estimated)	[1]
Boiling Point	190 - 192 °C (374 to 378°F at 760 mmHg)	[2]
Melting Point	-18 °C (approx.)	[2]
Density	0.827 g/mL at 25 °C	[3]

These properties indicate that **nonanal** is a relatively volatile compound with low water solubility and a moderate potential to partition from water into organic matter.[1][7] Its Henry's Law constant suggests that volatilization from moist soil and water surfaces is an important environmental fate process.[1] The estimated K_{oc} value points towards very high mobility in soil, suggesting a low tendency for adsorption to soil particles.[1]

Abiotic Degradation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For **nonanal**, the most significant abiotic degradation pathways are atmospheric photooxidation and, to a lesser extent, direct photolysis.

Atmospheric Degradation: The Primary Abiotic Sink

Once released into the atmosphere, **nonanal** is expected to exist predominantly in the vapor phase due to its vapor pressure.[1] The primary degradation mechanism in the atmosphere is its reaction with photochemically-produced hydroxyl ($\bullet\text{OH}$) radicals.[1][8]

The rate constant for the vapor-phase reaction of **nonanal** with $\bullet\text{OH}$ radicals has been estimated to be between 3.3×10^{-11} and 3.6×10^{-11} $\text{cm}^3/\text{molecule}\cdot\text{sec}$ at 25°C . [1][8] This corresponds to an atmospheric half-life of approximately one day, assuming an atmospheric concentration of 5×10^5 hydroxyl radicals per cm^3 . [1] This relatively short half-life indicates that **nonanal** is not expected to persist for long periods in the atmosphere or undergo long-range transport.

The reaction with $\bullet\text{OH}$ radicals can proceed via two main pathways: abstraction of the aldehydic hydrogen and abstraction of a hydrogen atom from the alkyl chain. The abstraction of the aldehydic hydrogen is a significant pathway, leading to the formation of a peroxy-nonanyl nitrate under high NO_x conditions.[8] The reaction can also lead to the formation of organic nitrates, acting as a sink for NO_x in the atmosphere.[8]

Photolysis and Hydrolysis: Minor Degradation Pathways

Direct Photolysis: **Nonanal** does not contain chromophores that absorb light at wavelengths greater than 290 nm.[1] Therefore, it is not expected to be susceptible to direct photolysis by sunlight.[1]

Hydrolysis: **Nonanal** lacks functional groups that are susceptible to hydrolysis under typical environmental conditions (pH 5-9).[1] Consequently, hydrolysis is not considered an important environmental fate process for this compound.[1]

Biotic Degradation Pathways

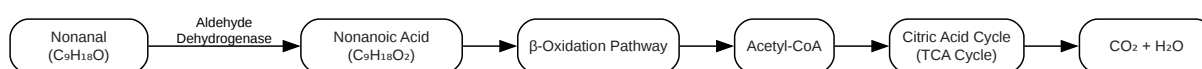
Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental fate of **nonanal**. [1] Experimental data from standardized tests indicate that **nonanal** is susceptible to biodegradation in both aquatic and soil environments.[1]

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen as an electron acceptor to break down organic compounds. Several studies have demonstrated the aerobic biodegradability of **nonanal**:

- In a Japanese MITI test, **nonanal** reached 44% of its theoretical biochemical oxygen demand (BOD) in 4 weeks using an activated sludge inoculum.[1] This suggests that **nonanal** is inherently biodegradable, although not readily biodegradable under the stringent conditions of this test.
- Warburg respirometry tests using activated sludge showed theoretical BODs of 8.4%, 13.5%, and 21.1% after 6, 12, and 24 hours, respectively.[1]
- An OECD Guideline 301F test (Manometric Respirometry Test) with activated sludge showed 83% biodegradation over 28 days, classifying **nonanal** as readily biodegradable under these conditions.

The likely aerobic biodegradation pathway for **nonanal** involves the oxidation of the aldehyde group to a carboxylic acid, forming nonanoic acid. This is a common metabolic pathway for aldehydes.[1] Nonanoic acid can then be further degraded through the β -oxidation pathway, a fundamental process in fatty acid metabolism, where two-carbon units are sequentially cleaved to produce acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.



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Caption: Proposed aerobic biodegradation pathway of **nonanal**.

Anaerobic Biodegradation

Information on the anaerobic biodegradation of **nonanal** is less specific in the provided search results. However, the general principles of anaerobic degradation of organic compounds can be applied. Under anaerobic conditions, in the absence of oxygen, microorganisms use other electron acceptors such as nitrate, sulfate, or carbon dioxide. The degradation of n-alkanes

under anaerobic conditions has been studied, and similar initial activation steps could be relevant for n-aldehydes like **nonanal**.[\[9\]](#)

One possible pathway is the reduction of the aldehyde to the corresponding alcohol, 1-nonanol. This alcohol could then be further metabolized. Alternatively, similar to anaerobic alkane degradation, **nonanal** could undergo an initial activation step, such as addition to fumarate, before the carbon skeleton is further broken down.[\[9\]](#)

Environmental Fate in Different Compartments

The physicochemical properties and degradation pathways of **nonanal** determine its behavior and persistence in air, water, and soil.

Fate in Air

As previously discussed, **nonanal** released into the atmosphere will exist in the vapor phase and be degraded by reaction with hydroxyl radicals, with a half-life of about one day.[\[1\]](#) This is the primary and most rapid degradation process for **nonanal** in the environment.

Fate in Water

If released into water, **nonanal** is not expected to significantly adsorb to suspended solids and sediment, given its estimated Koc value.[\[1\]](#) The primary fate processes in water are expected to be volatilization and biodegradation.[\[1\]](#)

- Volatilization: The Henry's Law constant indicates that volatilization from water surfaces will be a significant process.[\[1\]](#) Estimated volatilization half-lives for a model river and a model lake are 2 hours and 5 days, respectively.[\[1\]](#)
- Biodegradation: As demonstrated by various tests, biodegradation is an important fate process in water.[\[1\]](#)
- Bioaccumulation: An estimated Bioconcentration Factor (BCF) of 67 suggests a moderate potential for bioconcentration in aquatic organisms.[\[1\]](#)

Fate in Soil

When released to soil, **nonanal** is expected to have very high mobility based on its estimated Koc of 40.[1] This suggests a potential for leaching into groundwater. However, this mobility is counteracted by two important removal processes:

- Volatilization: Volatilization from moist soil surfaces is expected to be a significant fate process.[1] **Nonanal** may also volatilize from dry soil surfaces due to its detectable odor.[1]
- Biodegradation: Biodegradation is expected to be an important environmental fate process in soil, similar to its behavior in water.[1]

Ecotoxicity

Understanding the ecotoxicity of **nonanal** is essential for a complete environmental risk assessment.

Organism	Test	Endpoint	Value	Source
Fish (Pimephales promelas, Fathead minnow)	96h LC50	Mortality	21-30 mg/L	[1]
Fish (Alburnus alburnus, Bleak)	96h LC50	Mortality	16-20 mg/L	[1]
Aquatic Invertebrates (Daphnia magna)	48h EC50	Immobilization	Not specified, but considered toxic to aquatic life	
Algae (Pseudokirchneriella subcapitata)	72h ErC50	Growth inhibition	>13 - <43 mg/L	
Microorganisms (Activated sludge)	3h EC50	Respiration inhibition	ca. 70 mg/L	

The data indicates that **nonanal** is toxic to aquatic organisms, with acute toxicity values generally falling in the range of 10-100 mg/L.[1]

Analytical Methodologies

The detection and quantification of **nonanal** in environmental matrices are crucial for monitoring its presence and understanding its fate. The standard analytical approach for volatile organic compounds like **nonanal** is gas chromatography (GC) coupled with a suitable detector.

Sample Collection and Preparation

- **Air:** Air samples can be collected by drawing air through sorbent tubes. The trapped analytes are then thermally desorbed or solvent extracted for analysis.
- **Water:** Water samples can be prepared using liquid-liquid extraction or solid-phase microextraction (SPME) to concentrate the **nonanal** and separate it from the water matrix. [\[10\]](#)
- **Soil and Sediment:** Soil and sediment samples are typically extracted with an organic solvent. The extract is then concentrated and cleaned up to remove interfering substances before analysis.

Instrumental Analysis

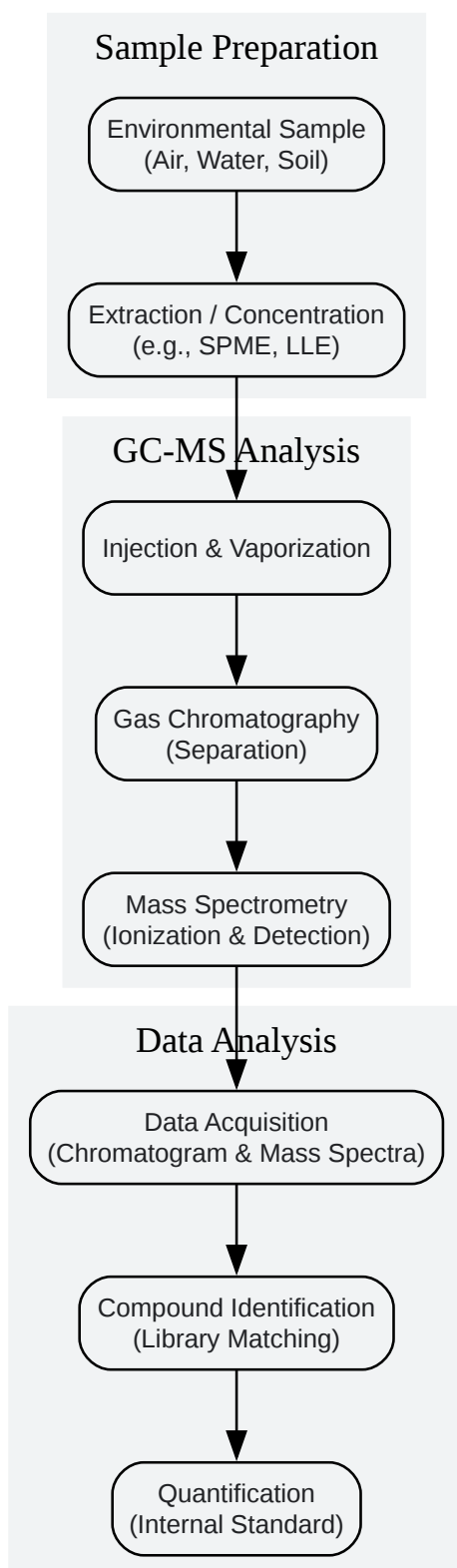
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and reliable method for the analysis of **nonanal**.[\[11\]](#)

- **Principle:** The sample extract is injected into the GC, where compounds are separated based on their volatility and interaction with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and allows for accurate quantification.
- **Protocol Outline:**
 - **Injection:** A small volume of the prepared sample extract is injected into the heated GC inlet, where it is vaporized.
 - **Separation:** The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to increase over time, allowing

for the separation of compounds with different boiling points.

- Detection (MS): As each compound elutes from the column, it enters the mass spectrometer. In the ion source, molecules are bombarded with electrons, causing them to ionize and break apart into characteristic fragments. These ions are then separated by their mass-to-charge ratio and detected.
- Data Analysis: The resulting chromatogram shows peaks corresponding to different compounds. The mass spectrum of each peak is compared to a library of known spectra for identification. Quantification is typically performed by comparing the peak area of **nonanal** to that of an internal standard.

An example of a specific method is EPA Method 556, which uses gas chromatography with an electron capture detector for the analysis of aldehydes, including **nonanal**, in drinking water, with a detection limit of 0.74 µg/L.[\[1\]](#)



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Caption: Generalized workflow for the analysis of **nonanal** by GC-MS.

Conclusion

In summary, **nonanal** is a volatile organic compound whose environmental fate is primarily dictated by rapid atmospheric degradation and biodegradation in soil and water. Its high mobility in soil is offset by significant volatilization and microbial breakdown, mitigating extensive leaching. While it exhibits moderate bioaccumulation potential and is toxic to aquatic organisms, its relatively short environmental persistence suggests that the risk of long-term exposure is low in most environments. The principal degradation pathways involve atmospheric photooxidation and aerobic biodegradation, which ultimately lead to the mineralization of the compound. Standard analytical techniques, particularly GC-MS, are well-established for the reliable monitoring of **nonanal** in various environmental compartments.

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